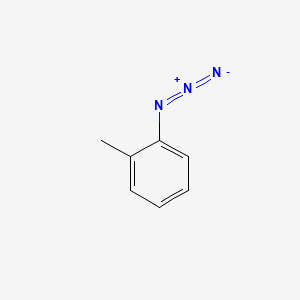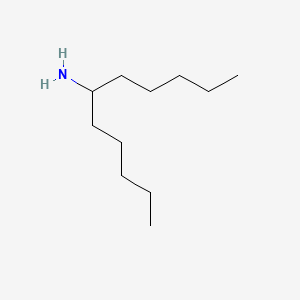
3-氨基-5-甲基吡嗪-2-羧酸
概述
描述
3-Amino-5-methylpyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol It is a derivative of pyrazine, characterized by the presence of an amino group at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position
科学研究应用
3-Amino-5-methylpyrazine-2-carboxylic acid has several scientific research applications:
生化分析
Biochemical Properties
3-Amino-5-methylpyrazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with fatty acid synthase (FAS) and aspartate decarboxylase (PanD), influencing the biosynthesis of mycolic acids and acetylcoenzyme A, respectively . These interactions are crucial as they can affect the metabolic pathways and overall cellular function.
Cellular Effects
The effects of 3-Amino-5-methylpyrazine-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt the nicotinamide pathway by inhibiting quinolinic acid phosphoribosyl transferase (QAPRTase), which can lead to alterations in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 3-Amino-5-methylpyrazine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as fatty acid synthase (FAS) and aspartate decarboxylase (PanD), leading to changes in gene expression and metabolic pathways . These inhibitory actions are critical for understanding its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-5-methylpyrazine-2-carboxylic acid can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have indicated that prolonged exposure can lead to significant changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-Amino-5-methylpyrazine-2-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
3-Amino-5-methylpyrazine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as fatty acid synthase (FAS) and aspartate decarboxylase (PanD), affecting the biosynthesis of mycolic acids and acetylcoenzyme A . These interactions can lead to changes in metabolic flux and metabolite levels, highlighting its importance in cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-Amino-5-methylpyrazine-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biological activity. Understanding these transport mechanisms is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 3-Amino-5-methylpyrazine-2-carboxylic acid plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns are crucial for its interaction with target biomolecules and subsequent biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methylpyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylpyrazine-2-carboxylic acid with ammonia under specific conditions . The reaction typically requires a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-5-methylpyrazine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions
3-Amino-5-methylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid, while reduction can produce 3-amino-5-methylpyrazine-2-methanol .
作用机制
The mechanism of action of 3-Amino-5-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 3-Amino-2-pyrazinecarboxylic acid
- 5-Methylpyrazine-2-carboxylic acid
- 3,5-Dimethylpyrazine-2-carboxylic acid
Uniqueness
3-Amino-5-methylpyrazine-2-carboxylic acid is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a carboxylic acid group makes it a versatile compound for various applications .
属性
IUPAC Name |
3-amino-5-methylpyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-3-2-8-4(6(10)11)5(7)9-3/h2H,1H3,(H2,7,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWIQUHYWDRRGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299348 | |
| Record name | 3-amino-5-methylpyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6761-50-8 | |
| Record name | 6761-50-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-amino-5-methylpyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

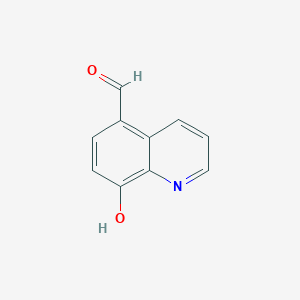
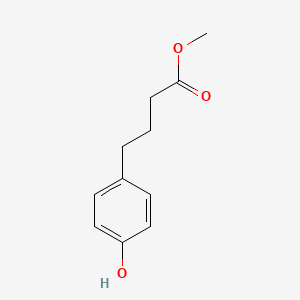

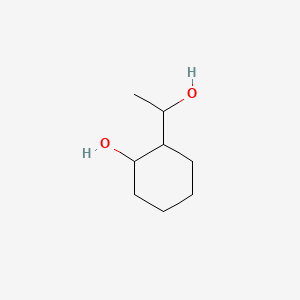
![2,5-Dibromothieno[2,3-b]thiophene](/img/structure/B1267018.png)



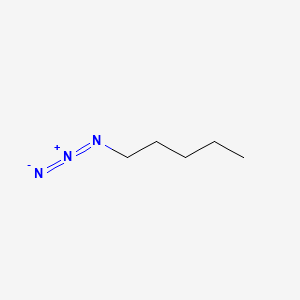
![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)

